molecular formula C10H16N2O2S B189669 Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate CAS No. 78968-26-0

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No.: B189669
CAS No.: 78968-26-0
M. Wt: 228.31 g/mol
InChI Key: FHWBJUACHJHCLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has been extensively studied for a range of biological and industrial applications 2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that the molecules of this compound associate via a hydrogen-bonded r2 2(8) dimer consisting of n—h n interactions . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of cell lines against which 2-aminothiazole derivatives have shown inhibitory activity , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound might induce cell death or inhibit cell proliferation in these cell lines.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions suggest that the compound’s action might be influenced by its physical state (solid or gaseous), concentration in the air, and direct contact with biological tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of tert-butyl bromide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrothiazoles, dihydrothiazoles, and various substituted thiazole derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
  • 2-Amino-1,3-thiazole

Uniqueness

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBJUACHJHCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356439
Record name ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78968-26-0
Record name Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78968-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?

A1: The structure of this compound [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []

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